molecular formula C14H22N4O2 B5493920 1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one

1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one

Cat. No. B5493920
M. Wt: 278.35 g/mol
InChI Key: MRFRCCACFSTSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one, also known as EMBP, is a synthetic compound that belongs to the piperazine family. It has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. In

Mechanism of Action

The exact mechanism of action of 1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one is not fully understood, but it is believed to act on the GABAergic system in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating anxiety and other neurological processes. 1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one may enhance the activity of GABA receptors, leading to its anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects:
1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of GABA in the brain, which could contribute to its anxiolytic and antipsychotic effects. Additionally, 1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one has been shown to have antioxidant properties, which could contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one is that it is a synthetic compound, which means that it can be easily synthesized in large quantities for research purposes. Additionally, 1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one has been shown to be relatively safe and well-tolerated in animal models. However, one limitation of 1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one is that its mechanism of action is not fully understood, which could make it difficult to develop targeted therapies based on its effects.

Future Directions

There are a number of future directions for research on 1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one. One area of interest is the development of targeted therapies based on its anxiolytic and antipsychotic effects. Additionally, further research is needed to fully understand the mechanism of action of 1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one and how it interacts with the GABAergic system. Finally, there is potential for 1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one to be used in the treatment of neurodegenerative diseases, and further research is needed to explore this potential application.

Synthesis Methods

1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one can be synthesized through a multi-step process involving the reaction of 1-ethyl-3-methylpiperazine with 4-(1H-pyrazol-4-yl)butanoyl chloride. The resulting product is then subjected to further reactions to obtain the final product, 1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one. The synthesis of 1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one has been optimized to increase yield and purity, making it a viable candidate for further research.

Scientific Research Applications

1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have anxiolytic and antipsychotic effects in animal models, making it a potential candidate for the treatment of anxiety and psychotic disorders. Additionally, 1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one has been shown to have a neuroprotective effect, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-3-17-7-8-18(11(2)14(17)20)13(19)6-4-5-12-9-15-16-10-12/h9-11H,3-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFRCCACFSTSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(C1=O)C)C(=O)CCCC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one

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